Benzoylthiourea
Overview
Description
Benzoylthiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a benzoyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylthiourea can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as a white crystalline solid .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzoylthiourea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Benzoylthiourea derivatives have shown antibacterial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of benzoylthiourea involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives have been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial replication. This inhibition leads to the disruption of bacterial growth and proliferation .
Comparison with Similar Compounds
Thiourea: Shares the thiourea moiety but lacks the benzoyl group.
Benzoylurea: Contains a benzoyl group but has a urea moiety instead of thiourea.
N-Phenylthiourea: Similar structure but with a phenyl group instead of a benzoyl group.
Uniqueness of Benzoylthiourea: this compound is unique due to its combination of the benzoyl and thiourea moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-carbamothioylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMWMUMCNOJLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210318 | |
Record name | Benzamide, N-(aminothioxomethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-23-3 | |
Record name | Benzoylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5784 | |
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Record name | Benzamide, N-(aminothioxomethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, N-(aminothioxomethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzoyl Thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12K7CS1DAM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do benzoylthiourea derivatives exert their analgesic effects?
A1: this compound derivatives primarily exhibit analgesic activity by inhibiting the cyclooxygenase-2 (COX-2) isoenzyme. [, ] COX-2 plays a crucial role in the inflammatory process by catalyzing the production of prostaglandins, which are mediators of pain and inflammation.
Q2: Besides analgesic activity, do benzoylthioureas exhibit other biological effects?
A2: Yes, research indicates that this compound derivatives possess a diverse range of biological activities, including antibacterial [, , , ], anti-inflammatory [], and insecticidal properties. [, ]
Q3: What are the key spectroscopic techniques used to characterize benzoylthioureas?
A3: Various spectroscopic techniques are employed to confirm the structure of synthesized benzoylthioureas, including:
- Infrared (IR) Spectroscopy: Identifies functional groups such as N-H, C=O, C-N, and C=S through characteristic stretching and bending vibrations. [, , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the number, type, and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms in the molecule. [, , , , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps identify chromophores like phenyl rings, carbonyl (C=O), and thiones (C=S) groups based on their electronic transitions. [, , , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing structural information. [, , , , , , ]
Q4: How do substituents on the benzoyl ring influence the biological activity of benzoylthioureas?
A4: The type and position of substituents on the benzoyl ring significantly impact the biological activity of benzoylthioureas.
- Insecticidal Activity: Generally, electron-withdrawing groups, particularly halogens, at the para position enhance the insecticidal activity against pests like Mythimna separata Walker, Myzus persicae Sulzer, and Plutella xylostella Linnaeus. []
- Antibacterial Activity: Substitutions at the para position with groups like nitro (NO2) and chlorine (Cl) increase both analgesic and anti-inflammatory activities compared to unsubstituted this compound. []
- Antimycobacterial Activity: The presence of bromine, chlorine, and tert-butyl groups at the para position enhances activity against Mycobacterium tuberculosis. Further substitution on the benzoyl ring can improve both activity and toxicity profiles. []
Q5: Can the thiourea moiety of benzoylthioureas be modified to enhance activity?
A5: Yes, modifications to the thiourea moiety can also influence activity. For example, introducing alkyl substituents on the nitrogen atoms of the thiourea can alter the metal coordination properties and potentially impact biological activity. [, , ]
Q6: How is computational chemistry used to study benzoylthioureas?
A6: Computational chemistry plays a vital role in understanding this compound behavior. Techniques like:
- Molecular Docking: Helps predict the binding affinity and interactions of this compound derivatives with target proteins like COX-2, guiding the design of more potent analgesics. [, , ]
- Density Functional Theory (DFT): Allows for the optimization of molecular geometries, calculation of electronic properties like HOMO-LUMO gaps, and investigation of hydrogen bonding interactions. [, , ]
- Quantitative Structure-Activity Relationship (QSAR) Modeling: Relates the chemical structure of this compound derivatives to their biological activity, aiding in the development of predictive models for novel compound design. [, ]
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